molecular formula C18H22BNO3S B8548774 N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-3-carboxamide

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-3-carboxamide

Cat. No.: B8548774
M. Wt: 343.3 g/mol
InChI Key: QBAQTRGGOYAOQK-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-3-carboxamide is a complex organic compound that features a boronic ester group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The boronic ester group can be introduced via a reaction between a phenylboronic acid derivative and pinacol in the presence of a catalyst.

    Coupling Reaction: The boronic ester is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the coupling partner.

Scientific Research Applications

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic ester group can form reversible covalent bonds with diols, which is useful in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-3-carboxamide is unique due to the presence of both a boronic ester group and a thiophene ring, which provides a combination of reactivity and stability. This makes it a versatile building block for the synthesis of complex molecules and materials.

Properties

Molecular Formula

C18H22BNO3S

Molecular Weight

343.3 g/mol

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-3-carboxamide

InChI

InChI=1S/C18H22BNO3S/c1-12-6-7-14(20-16(21)13-8-9-24-11-13)10-15(12)19-22-17(2,3)18(4,5)23-19/h6-11H,1-5H3,(H,20,21)

InChI Key

QBAQTRGGOYAOQK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3=CSC=C3)C

Origin of Product

United States

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